N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-14-8-6-13(7-9-14)19-24-20(28-25-19)17-5-2-10-26(17)12-18(27)23-16-4-1-3-15(22)11-16/h1-11H,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCMTLOISOTWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an oxadiazole and a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 458.42 g/mol. The structural representation is essential for understanding its interaction with biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds containing oxadiazole and pyrrole structures. For instance, derivatives of 1,3,4-oxadiazole have shown promising antibacterial activity against various strains of bacteria:
- Staphylococcus aureus : Compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- Escherichia coli : The compound's derivatives exhibited significant antibacterial effects with MIC values ranging from 31.25 µg/mL to 125 µg/mL against E. coli strains .
Anticancer Activity
Research has indicated that compounds with similar structural features possess anticancer properties. For example:
- In vitro Studies : Compounds containing the oxadiazole moiety were tested against various cancer cell lines, showing cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity against cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in regulating neurotransmitters and has implications in treating depression and anxiety disorders .
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Study 1: Antibacterial Efficacy
In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized several derivatives based on the oxadiazole framework. Among these, one derivative showed an MIC of 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this chemical class .
Study 2: Anticancer Properties
A recent investigation into the cytotoxic effects of pyrrole-based compounds revealed that one derivative had an IC50 value of 0.8 µM against A549 human lung adenocarcinoma cells. This suggests that modifications to the pyrrole structure can enhance anticancer activity .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Drug Development
The unique structural features of N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide make it a promising candidate for drug development. Its ability to interact with specific biological targets can lead to the design of novel therapeutic agents. For instance, compounds with oxadiazole and pyrrole moieties have been studied for their anticancer properties, indicating that this compound may also exhibit similar activities.
Anticancer Studies
Research has shown that compounds containing oxadiazole and pyrrole rings can exhibit significant anticancer activity. For example, derivatives of oxadiazole have demonstrated growth inhibition against various cancer cell lines. The mechanism often involves the modulation of enzyme activity or receptor interactions, which can lead to apoptosis in cancer cells.
Case Study: Anticancer Activity
A related study assessed the anticancer properties of N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine and found it exhibited percent growth inhibitions (PGIs) of 86.61% against SNB-19 cells and 85.26% against OVCAR-8 cells. Such findings suggest that compounds with similar structures to this compound may also possess valuable anticancer properties .
Materials Science Applications
This compound's unique electronic properties may also lend themselves to applications in materials science. Its potential use in developing new materials with specific electronic or optical characteristics is an area of ongoing research.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate for targeting specific enzymes or receptors. |
| Anticancer Activity | Exhibits significant growth inhibition against various cancer cell lines. |
| Mechanism of Action | Involves hydrogen bonding, hydrophobic interactions, and π–π stacking with biological targets. |
| Materials Science | Possible use in developing new materials with tailored electronic or optical properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of acetamide derivatives with substituted aromatic and heteroaromatic moieties. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance compared to chlorine, favoring tighter binding to hydrophobic pockets .
- Oxadiazole vs. Triazole: The 1,2,4-oxadiazole’s rigid planar structure enhances π-π interactions, whereas triazoles (e.g., in ) introduce flexibility and hydrogen-bonding capacity.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling of pre-formed oxadiazole-pyrrole intermediates with fluorophenyl acetamide, similar to methods described for hydroxyacetamide derivatives using pyridine/zeolite catalysts .
Preparation Methods
Hydrazide Cyclization Method
The oxadiazole ring is synthesized via cyclodehydration of 4-fluorobenzohydrazide (1 ) and a carboxylic acid derivative.
Procedure :
- React 4-fluorobenzohydrazide (1 ) with ethyl chloroformate (2 ) in dichloromethane at 0–5°C for 2 hours.
- Add triethylamine (3 equiv) and stir at room temperature for 12 hours.
- Isolate the intermediate 3-(4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (3 ) via filtration (Yield: 78–85%).
Reaction :
$$
\text{4-Fluorobenzohydrazide} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one} \quad
$$
Photocatalytic Oxidative Cyclization
A visible-light-driven method enhances yield and reduces reaction time:
- Combine 4-fluorobenzohydrazide (1 ) with CBr₄ (1.2 equiv) and eosin-Y (2 mol%) in acetonitrile.
- Irradiate with blue LEDs under O₂ atmosphere for 4 hours.
- Purify via column chromatography to obtain 3 (Yield: 89–92%).
Pyrrole Ring Formation
Paal-Knorr Synthesis
The pyrrole ring is constructed using a 1,4-dicarbonyl precursor (4 ) and ammonium acetate:
- Heat 1,4-diketone (4 ) with NH₄OAc (5 equiv) in acetic acid at 110°C for 6 hours.
- Functionalize the pyrrole nitrogen with a bromoethyl group using 1,2-dibromoethane (Yield: 70–75%).
Intermediate : 1-(2-Bromoethyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrole (5 ).
Acetamide Coupling
Nucleophilic Substitution
React pyrrole-bromide (5 ) with N-(3-fluorophenyl)glycine (6 ) in DMF:
Carbodiimide-Mediated Coupling
For higher yields, employ EDCI/HOBt activation:
- Mix N-(3-fluorophenyl)glycine (6 ) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in THF.
- Add 5 (1 equiv) and stir at 25°C for 24 hours.
- Purify by flash chromatography (Hexane/EtOAc) (Yield: 82–88%).
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance throughput:
Solvent Recycling
Recover DMF and THF via distillation, reducing waste by 40%.
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Oxadiazole Formation | Photocatalytic | 92 | 98 | Short reaction time |
| Pyrrole Synthesis | Paal-Knorr | 75 | 95 | Scalability |
| Acetamide Coupling | EDCI/HOBt | 88 | 99 | High regioselectivity |
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the key steps and critical parameters for synthesizing N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide?
- Methodology :
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux conditions (e.g., using acetic anhydride as a dehydrating agent) .
- Step 2 : Coupling the oxadiazole moiety to the pyrrole ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Step 3 : Acetamide functionalization using activated esters (e.g., EDC/HOBt) to link the fluorophenyl group .
- Critical Parameters :
- Temperature control (±2°C) to avoid side reactions during cyclization .
- pH adjustment (e.g., neutral to mildly acidic) to stabilize intermediates .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound (>95% purity) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, fluorophenyl groups at δ 7.1–7.3 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 422.12) and fragment ions corresponding to oxadiazole and pyrrole cleavage .
- X-ray Crystallography : Resolve 3D conformation, especially for sterically hindered regions (e.g., dihedral angles between oxadiazole and pyrrole rings) .
Q. How to design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50 values compared to reference drugs (e.g., doxorubicin) .
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., EGFR, COX-2) at 10 μM concentration .
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (hemolysis assays) .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?
- Methodology :
- Pharmacokinetic analysis : Measure plasma half-life (t1/2) and bioavailability (oral vs. intravenous administration) to identify absorption issues .
- Metabolite profiling : Use LC-MS/MS to detect inactive metabolites formed via hepatic CYP450 oxidation of the fluorophenyl group .
- Structural optimization : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Molecular docking : Model interactions with target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina, focusing on hydrogen bonds with oxadiazole N-atoms .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., fluorine position) with IC50 values .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
Q. How to optimize reaction yields for large-scale synthesis while maintaining purity?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) and analyze via response surface methodology (RSM) .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during oxadiazole cyclization .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
